N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide
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Overview
Description
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorine: Chlorination of the benzoxazole core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogenating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties: Research has shown that benzoxazole derivatives can act as anti-inflammatory agents, which may be applicable in treating inflammatory diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide involves several molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
Disruption of Cell Membranes: Its antimicrobial activity is attributed to its ability to disrupt bacterial and fungal cell membranes.
Anti-inflammatory Pathways: The compound may inhibit the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its wide range of biological activities.
5-chloro-1,3-benzoxazole: A chlorinated derivative with enhanced antimicrobial properties.
2-methylbenzoxazole: A methylated derivative with potential anticancer activity.
Uniqueness
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its ability to act as an anticancer, antimicrobial, and anti-inflammatory agent makes it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-13-5-3-6-15(11-13)21(28)27-23(30)26-18-8-4-7-17(14(18)2)22-25-19-12-16(24)9-10-20(19)29-22/h3-12H,1-2H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZUZGYYLHBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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